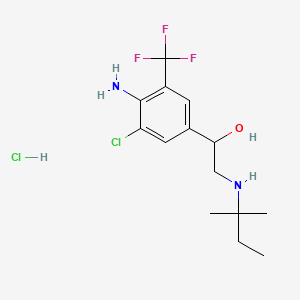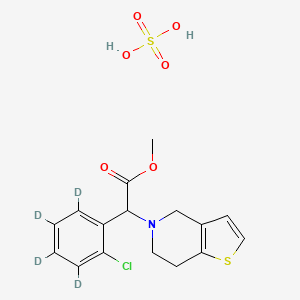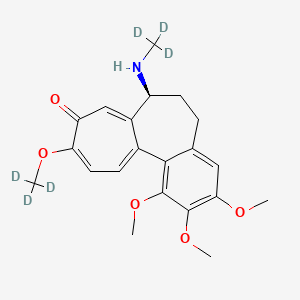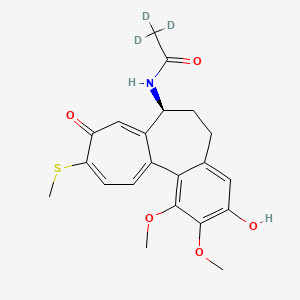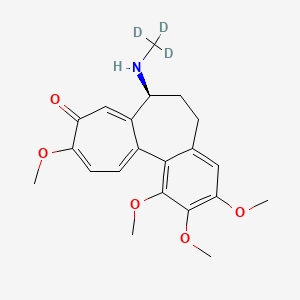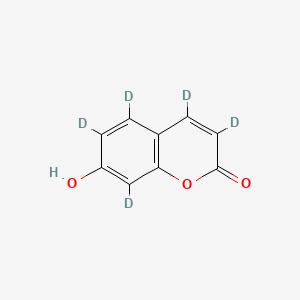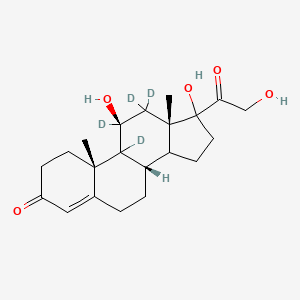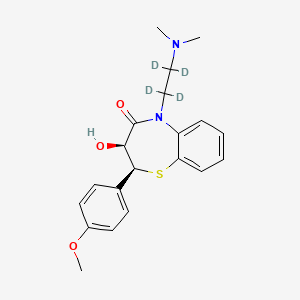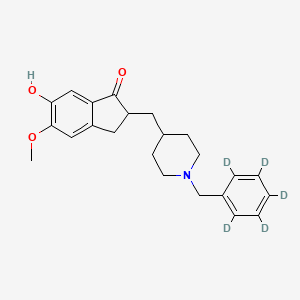
(±)-Nicotine-D3 salicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-Nicotine-D3 salicylate is a deuterated form of nicotine, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research to study the pharmacokinetics and metabolism of nicotine, as the deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry. The salicylate component is derived from salicylic acid, which is known for its anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Nicotine-D3 salicylate typically involves the following steps:
Deuteration of Nicotine: Nicotine is subjected to a deuteration process where hydrogen atoms are replaced by deuterium. This can be achieved using deuterium gas or deuterated solvents under specific conditions.
Formation of Salicylate Salt: The deuterated nicotine is then reacted with salicylic acid to form the salicylate salt. This reaction usually occurs in an aqueous or alcoholic medium, with the pH adjusted to facilitate salt formation.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of nicotine are deuterated using industrial-scale reactors.
Salt Formation: The deuterated nicotine is then reacted with salicylic acid in large mixing tanks, followed by purification and crystallization to obtain the final product.
化学反应分析
(±)-Nicotine-D3 salicylate undergoes various chemical reactions, including:
Oxidation: The nicotine component can be oxidized to form nicotine N-oxide. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of nicotine can lead to the formation of dihydronicotine. Reducing agents such as sodium borohydride are typically used.
Substitution: The salicylate component can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups. This can be achieved using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Nicotine N-oxide.
Reduction: Dihydronicotine.
Substitution: Various substituted salicylates.
科学研究应用
(±)-Nicotine-D3 salicylate is widely used in scientific research, including:
Pharmacokinetics Studies: The deuterated form allows for precise tracking of nicotine metabolism in the body using mass spectrometry.
Toxicology Research: It helps in understanding the toxicological effects of nicotine and its metabolites.
Drug Development: Used in the development of nicotine replacement therapies and other related drugs.
Biological Studies: Investigates the interaction of nicotine with various biological targets, including receptors and enzymes.
作用机制
The mechanism of action of (±)-Nicotine-D3 salicylate involves its interaction with nicotinic acetylcholine receptors in the nervous system. Nicotine binds to these receptors, leading to the release of neurotransmitters such as dopamine, which is associated with the addictive properties of nicotine. The deuterium atoms do not significantly alter the binding affinity but allow for detailed study of the compound’s pharmacokinetics.
相似化合物的比较
Nicotine: The non-deuterated form of (±)-Nicotine-D3 salicylate.
Nicotine N-oxide: An oxidized metabolite of nicotine.
Dihydronicotine: A reduced form of nicotine.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide a distinct mass difference useful in analytical studies. This makes it particularly valuable in research settings where precise tracking of nicotine and its metabolites is required.
属性
CAS 编号 |
1173021-00-5 |
|---|---|
分子式 |
C17H17D3N2O3 |
分子量 |
303.37 |
纯度 |
95% by HPLC; 98% atom D |
相关CAS编号 |
29790-52-1 (unlabelled) |
同义词 |
1-(Methyl-D3)-2-(3-pyridyl)-pyrrolidine salicylate salt |
标签 |
Nicotine Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




